molecular formula C21H27N5O2 B2910285 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-butylphenyl)acetamide CAS No. 896678-03-8

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-butylphenyl)acetamide

Katalognummer: B2910285
CAS-Nummer: 896678-03-8
Molekulargewicht: 381.48
InChI-Schlüssel: BEDSMPAANPYKIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-butylphenyl)acetamide features a pyrazolo[3,4-d]pyrimidinone core, a heterocyclic scaffold widely explored in medicinal chemistry for its kinase inhibitory and antiproliferative properties . Key structural elements include:

  • 1-tert-butyl group: Enhances metabolic stability by reducing oxidative degradation .
  • Acetamide linker: Facilitates hydrogen bonding with target proteins .
  • 4-butylphenyl substituent: A hydrophobic moiety that may improve membrane permeability and target affinity .

Eigenschaften

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-5-6-7-15-8-10-16(11-9-15)24-18(27)13-25-14-22-19-17(20(25)28)12-23-26(19)21(2,3)4/h8-12,14H,5-7,13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDSMPAANPYKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-butylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the condensation of hydrazine derivatives with pyrimidine-4,6-dione under acidic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride.

    Acetylation: The final step involves the acetylation of the pyrazolo[3,4-d]pyrimidine core with 4-butylphenylacetic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-butylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wirkmechanismus

The mechanism of action of 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-butylphenyl)acetamide involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Compound Name/ID Substituents/Modifications Molecular Weight (g/mol) Biological Activity Key Features References
Target Compound 1-tert-butyl, N-(4-butylphenyl)acetamide ~421 (estimated) Assumed kinase inhibition High lipophilicity (logP ~3.5), tert-butyl for metabolic stability
(E)-5a (Hydrazide derivative) N’-(4-(dimethylamino)benzylidene) Not reported Antiproliferative (IC50: µM) Hydrazide backbone; dimethylamino group enhances solubility
(E)-5b N’-(4-methoxybenzylidene) Not reported Antiproliferative Methoxy group improves electron donation and binding
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide 4-fluorophenyl, 3-methylpyrazole ~452 (estimated) Not specified Fluorine enhances bioavailability; methylpyrazole optimizes steric effects
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide 4-bromo-2-fluorophenyl 729.58 (CAS: 729582-44-9) Anticancer (inferred) Halogens improve target binding; higher molecular weight impacts ADME
2-([1,1'-biphenyl]-4-yl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide Biphenyl group 421.4 Kinase inhibition (predicted) Biphenyl enhances hydrophobic interactions with target proteins
N-{1-tert-butyl-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl}-2,4-dimethoxybenzamide 2,4-dimethoxybenzamide 371.4 Not specified Methoxy groups balance solubility and lipophilicity

Structure-Activity Relationship (SAR) Trends

Core Modifications: The pyrazolo[3,4-d]pyrimidinone core is critical for binding to ATP pockets in kinases . Substitutions at position 1 (e.g., tert-butyl in the target compound vs. phenyl in others) influence selectivity and metabolic stability .

Acetamide Linker :

  • The acetamide group is conserved across analogues, enabling hydrogen bonding with kinase hinge regions . Modifications to the N-substituent (e.g., 4-butylphenyl vs. biphenyl in ) adjust steric bulk and hydrophobicity.

Substituent Effects: Electron-withdrawing groups (e.g., fluorine in ) enhance binding affinity but may reduce solubility.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5a
Molecular Weight ~421 ~450 ~452 729.58
Calculated logP (XLogP3) ~3.5 ~2.8 ~3.2 ~4.1
Solubility (Predicted) Low Moderate Moderate Poor
Metabolic Stability High (tert-butyl) Moderate Moderate Low (bromine)

Biologische Aktivität

The compound 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-butylphenyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with a tert-butyl substituent and an acetamide moiety. Its molecular formula is C18H22N4OC_{18}H_{22}N_4O, and it has a molecular weight of approximately 318.40 g/mol.

The biological activity of this compound primarily revolves around its role as an inhibitor of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it prevents substrate interaction and inhibits cell cycle progression. This mechanism is crucial for its potential application in cancer therapy.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities:

  • Anticancer Activity : Several studies have demonstrated that derivatives can inhibit tumor growth by targeting specific kinases involved in cell proliferation.
  • Anti-inflammatory Effects : Some derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are implicated in inflammatory processes.
  • Neuroprotective Properties : Certain compounds have been studied for their ability to protect neuronal cells from oxidative stress.

Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer activity against various cancer cell lines. The compound was found to have an IC50 value in the low micromolar range against breast cancer cells, indicating significant efficacy in inhibiting cell growth .

Anti-inflammatory Activity

In another study focusing on COX inhibition, derivatives similar to the compound were evaluated for their anti-inflammatory properties. The results indicated that the compounds exhibited moderate to strong inhibition of COX-II with IC50 values ranging from 0.52 to 22.25 μM. This suggests potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismIC50 Value (μM)References
AnticancerCDK Inhibition<10
Anti-inflammatoryCOX-II Inhibition0.52 - 22.25
NeuroprotectionOxidative Stress InhibitionNot specified

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.